molecular formula C13H16F3NO B2626296 [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol CAS No. 681481-99-2

[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol

Cat. No. B2626296
M. Wt: 259.272
InChI Key: QUGCRHCFCXZCRY-UHFFFAOYSA-N
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Description

[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol, also known as TFMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPM is a piperidine derivative that has been synthesized and studied for its pharmacological properties.

Scientific Research Applications

Structural Characterization and Synthesis Techniques

  • A study by Eckhardt et al. (2020) focused on the structural characterization of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of understanding compound structures in drug development (Eckhardt et al., 2020).
  • Research by Karthik et al. (2021) on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime detailed the synthesis process and structural studies, emphasizing the compound's thermal and optical properties, which are crucial for pharmaceutical applications (Karthik et al., 2021).
  • Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, providing insights into its crystal structure and confirming its chair conformation via X-ray crystallography (Girish et al., 2008).

Potential Biological Activities

  • Bisht et al. (2010) explored the antitubercular activities of 4-(aryloxy)phenyl cyclopropyl methanols, including a compound with the piperidine framework, showing promising results against Mycobacterium tuberculosis, which suggests potential applications in tuberculosis treatment (Bisht et al., 2010).
  • Tajima and Fuchigami (2005) developed an electrolytic system for the in situ generation of a supporting electrolyte from methanol, using solid-supported bases. This innovative approach, involving anodic methoxylation of a related compound, demonstrates the versatility of piperidine derivatives in synthetic organic chemistry (Tajima & Fuchigami, 2005).

properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCRHCFCXZCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol

CAS RN

681481-99-2
Record name {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1.58 g, 41.64 mmol) was suspended in THF (30 ml), to which absolution of ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate prepared in Reference Example 30 (3.18 g, 10.41 mmol) in THF (10 ml) was added dropwise therein while cooling in an ice-bath under a nitrogen atmosphere. The mixture was stirred for 30 minutes. Water and 10% sodium hydroxide aqueous solution were added to the reaction mixture, which was filtered through Celite. The filtrate was extracted with ethyl acetate twice. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure to afford [1-(4-trifluoromethylphenyl)-piperidin-4-yl]methanol (2.64 g, yield 98%) as a pale yellow oil.
Quantity
1.58 g
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reactant
Reaction Step One
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[Compound]
Name
Example 30
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3.18 g
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reactant
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0 (± 1) mol
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30 mL
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10 mL
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